molecular formula C15H17NO3 B2678338 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 887210-31-3

6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2678338
CAS No.: 887210-31-3
M. Wt: 259.305
InChI Key: YJFFNATWHDOFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of hydroxycoumarins. Hydroxycoumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves a Mannich reaction, where a hydroxycoumarin is reacted with formaldehyde and a secondary amine, such as piperidine . The reaction conditions often include the use of an acid catalyst and a solvent like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to achieve moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The piperidinylmethyl group can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a chromenone derivative with a ketone or aldehyde functional group.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to inhibit cell proliferation by inducing apoptosis in cancer cells . The hydroxyl group and the piperidinylmethyl moiety play crucial roles in its biological activity by interacting with specific enzymes and receptors involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a hydroxycoumarin core with a piperidinylmethyl group. This structural arrangement enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

6-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-12-4-5-14-13(9-12)11(8-15(18)19-14)10-16-6-2-1-3-7-16/h4-5,8-9,17H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFFNATWHDOFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.